Home > Products > Screening Compounds P83457 > Palbociclib-SMCC
Palbociclib-SMCC -

Palbociclib-SMCC

Catalog Number: EVT-1492236
CAS Number:
Molecular Formula: C36H42N8O5
Molecular Weight: 666.783
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Source and Classification

Palbociclib is classified as a small molecule drug and belongs to the class of cyclin-dependent kinase inhibitors. It was first approved by the U.S. Food and Drug Administration in 2015 for use in combination with letrozole for the treatment of advanced breast cancer. The SMCC designation refers to a specific formulation or derivative that enhances its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of palbociclib-SMCC involves several key steps, typically starting from simpler chemical precursors. One method described in the literature involves the reaction of palbociclib with an anhydride in dimethylformamide at elevated temperatures. Specifically, the process includes:

  1. Dissolution: Palbociclib and anhydride are dissolved in dimethylformamide.
  2. Heating: The mixture is stirred at 70°C for approximately 12 hours.
  3. Workup: The organic layer is washed with dilute hydrochloric acid and saturated salt water, followed by concentration.
  4. Recrystallization: The product is recrystallized from hexane to obtain pure palbociclib derivatives .

This method highlights the importance of temperature control and solvent choice in achieving high yields of the desired compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of palbociclib consists of a pyrido[2,3-d]pyrimidin-7-one core with various substituents that confer its biological activity. The structure can be represented as follows:

  • Chemical Formula: C_23H_29N_5O_2
  • Molecular Weight: Approximately 445.5 g/mol

The specific arrangement of atoms within the molecule allows it to selectively inhibit cyclin-dependent kinases, thereby interrupting cell cycle progression in cancer cells.

Chemical Reactions Analysis

Reactions and Technical Details

Palbociclib undergoes various chemical reactions that can modify its structure and enhance its therapeutic efficacy. Key reactions include:

  1. Esterification: The reaction between palbociclib and carboxylic acids or anhydrides to form ester derivatives.
  2. Hydrolysis: Under certain conditions, palbociclib can hydrolyze to regenerate its original components.
  3. Complexation: Palbociclib can form complexes with other molecules, which may alter its pharmacokinetics and bioavailability .

These reactions are essential for developing new formulations that improve the drug's effectiveness or reduce side effects.

Mechanism of Action

Process and Data

Palbociclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinases 4 and 6, which play critical roles in regulating the cell cycle. By inhibiting these kinases, palbociclib prevents the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This mechanism effectively halts the proliferation of cancer cells, allowing for enhanced therapeutic outcomes when combined with other treatments such as aromatase inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Palbociclib-SMCC typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Palbociclib is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is around 180-182°C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are crucial for determining appropriate storage conditions and formulation strategies.

Applications

Scientific Uses

Palbociclib-SMCC is primarily utilized in oncology research and clinical settings for:

  • Cancer Treatment: It is used to treat advanced breast cancer in combination with other therapies.
  • Research Applications: Studies investigating drug resistance mechanisms often utilize palbociclib to assess cellular responses to treatment.
  • Development of Novel Formulations: Ongoing research aims to develop improved delivery methods or combinations with other anticancer agents to enhance efficacy .
Molecular Structure and Bioconjugation Design

Structural Characterization of Palbociclib-SMCC Conjugates

Palbociclib-SMCC is a synthetic derivative formed by covalently linking the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Palbociclib (PD 0332991) to the heterobifunctional crosslinker succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The molecular weight of the compound is 666.78 g/mol, with the elemental composition C~64.85% H~6.35% N~16.81% O~12.00% . Structurally, Palbociclib's piperazine nitrogen serves as the attachment site for SMCC's N-hydroxysuccinimide (NHS) ester, forming a stable amide bond. The maleimide group of SMCC remains available for subsequent conjugation to sulfhydryl groups (-SH) on antibodies or proteins [8]. This configuration preserves Palbociclib’s core pharmacophore—the pyrido[2,3-d]pyrimidin-7-one scaffold—which is essential for CDK4/6 inhibition (IC~50~ values: 11 nM for CDK4, 16 nM for CDK6) [10]. The SMCC linker incorporates a cyclohexane ring, enhancing rigidity and reducing steric hindrance during bioconjugation compared to linear alkyl chains [8].

Table 1: Structural Properties of Palbociclib-SMCC

PropertyValue
Molecular FormulaC~36~H~42~N~8~O~5~
Exact Mass666.3278 Da
SMILESO=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5
Key Functional GroupsMaleimide (conjugation), Amide (bond)
Payload RetentionCDK4/6 inhibitory activity

Bioconjugation Strategies for CDK4/6 Inhibitor-Linker Complexes

Bioconjugation of Palbociclib-SMCC to antibodies relies on the chemoselective reactivity of its maleimide group with cysteine thiols. This process typically involves:

  • Antibody Reduction: Partial reduction of interchain disulfide bonds (e.g., using tris(2-carboxyethyl)phosphine, TCEP) to generate free sulfhydryl groups [8].
  • Maleimide-Thiol Coupling: The maleimide group of Palbociclib-SMCC undergoes Michael addition with cysteine thiols (-SH) at near-neutral pH (6.5–7.5), forming stable thioether bonds [6] [8].
  • Drug-Antibody Ratio (DAR) Control: Adjusting the molar excess of Palbociclib-SMCC over antibodies tunes the average DAR. For SMCC-based conjugates, DAR values typically range from 2–4 to balance efficacy and pharmacokinetics [1] [6].

Site-specific conjugation is achievable through engineered cysteines or enzymatic tags, minimizing heterogeneity. Unlike cleavable linkers (e.g., Val-Cit-PABC), SMCC’s noncleavable nature requires full antibody internalization and lysosomal degradation to release the payload. Consequently, conjugated Palbociclib derivatives must retain efficacy post-catabolism, often releasing modified metabolites like Palbociclib-N-acetylcysteine [1] [6].

Table 2: Conjugation Efficiency Parameters

Conjugation ConditionImpact on ADC Properties
pH 6.5–7.5Optimal maleimide-thiol reactivity
2–8-fold linker excessDAR modulation (target: 2–4)
2-hour reaction, 25°CHigh conjugation yield (>80%)
Cysteine-engineered mAbsSite-specific conjugation

Stability Analysis of SMCC-Mediated Drug-Linker Bonds

The SMCC linker confers high in vitro and in vivo stability to Palbociclib conjugates due to its thioether bond, which resists hydrolysis in circulation. Key stability attributes include:

  • Plasma Stability: Thioether bonds exhibit minimal premature drug release in serum (<5% over 72 hours), contrasting with cleavable linkers like hydrazones (e.g., in Mylotarg®, which showed >20% release) [6] [8].
  • Resistance to Enzymatic Cleavage: Unlike protease-sensitive linkers (e.g., Val-Cit), SMCC lacks enzymatic cleavage sites, preventing extracellular payload release [1].
  • Retro-Michael Reaction Mitigation: SMCC’s cyclohexane spacer reduces steric strain, lowering susceptibility to retro-Michael reactions—a limitation observed in maleimidocaproyl-based linkers (e.g., 38% degradation in 120 hours for SMCC vs. >50% for linear analogs) [1] [6].

However, the stability of SMCC conjugates can be compromised in high-glutathione environments (e.g., intracellular compartments) due to thiol exchange. Accelerated stability studies indicate <10% deconjugation after 14 days at 4°C in pH 7.4 buffers, making it suitable for long-term storage [8].

Table 3: Stability Profile of SMCC vs. Conventional Linkers

Stability ParameterSMCC-Based ConjugatesCleavable Linkers (e.g., Hydrazone)
Plasma half-life (drug release)>120 hours20–48 hours
Retro-Michael degradation≤10% (7 days)Up to 38% (5 days)
Lysosomal processing requiredYesNo (extracellular cleavage possible)
Aggregation propensityLowModerate to high

Properties

Product Name

Palbociclib-SMCC

Molecular Formula

C36H42N8O5

Molecular Weight

666.783

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Synonyms

PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate.;1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.